REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][OH:6].[C:7]([CH3:8])([CH3:9])([CH2:10][CH3:11])[O:12][CH3:13]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][O:12][C:7]([CH3:8])([CH3:9])[CH2:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(C)(C)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)(C)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |